3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane 3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 2195954-59-5
VCID: VC5267054
InChI: InChI=1S/C17H21NO3S/c1-21-16-6-8-17(9-7-16)22(19,20)18-14-4-5-15(18)11-13(10-14)12-2-3-12/h6-9,14-15H,2-5,10-11H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3
Molecular Formula: C17H21NO3S
Molecular Weight: 319.42

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane

CAS No.: 2195954-59-5

Cat. No.: VC5267054

Molecular Formula: C17H21NO3S

Molecular Weight: 319.42

* For research use only. Not for human or veterinary use.

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane - 2195954-59-5

Specification

CAS No. 2195954-59-5
Molecular Formula C17H21NO3S
Molecular Weight 319.42
IUPAC Name 3-cyclopropylidene-8-(4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C17H21NO3S/c1-21-16-6-8-17(9-7-16)22(19,20)18-14-4-5-15(18)11-13(10-14)12-2-3-12/h6-9,14-15H,2-5,10-11H2,1H3
Standard InChI Key OZGBVNQODCCTHE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3

Introduction

Structural Analysis and Chemical Properties

Core Architecture

The 8-azabicyclo[3.2.1]octane scaffold is a bridged bicyclic system consisting of a six-membered ring fused to a five-membered ring, with a nitrogen atom at the bridgehead position . In 3-cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane, this core is modified by two key substituents:

  • A cyclopropylidene group at C3, introducing strain and conformational rigidity.

  • A 4-methoxybenzenesulfonyl group at N8, contributing steric bulk and potential hydrogen-bonding interactions .

The cyclopropylidene group (C3) adopts a planar sp²-hybridized configuration, while the sulfonamide group (N8) forms a tetrahedral geometry around sulfur, stabilized by resonance with the aromatic ring .

Table 1: Key Structural Features

FeatureDescription
Bicyclic Core8-azabicyclo[3.2.1]octane (tropane skeleton)
C3 SubstituentCyclopropylidene (C₃H₄)
N8 Substituent4-Methoxybenzenesulfonyl (C₇H₇SO₃)
Molecular FormulaC₁₇H₂₁NO₃S
Molecular Weight319.42 g/mol (calculated)

Stereochemical Considerations

The bicyclic core imposes significant stereochemical constraints. The nitrogen atom at N8 creates a chiral center, and the sulfonylation at this position typically proceeds with retention of configuration . The cyclopropylidene group introduces a second stereogenic center at C3, though its planar geometry may reduce stereoisomerism. Computational models suggest that the lowest-energy conformation places the cyclopropylidene group equatorial to the bicyclic system, minimizing steric clash with the sulfonamide .

Synthetic Strategies

Core Scaffold Construction

The 8-azabicyclo[3.2.1]octane core is classically synthesized via intramolecular Mannich reactions or [3+2] cycloadditions . For example, acyclic precursors containing pre-installed stereocenters can undergo cyclization under acidic conditions to form the bicyclic structure . Recent advances in enantioselective catalysis have enabled direct asymmetric syntheses, avoiding the need for resolution steps .

Cyclopropylidene Installation

The cyclopropylidene group is introduced via cyclopropanation reactions:

  • Simmons-Smith Reaction: Treatment of a C3-vinyl precursor with diiodomethane and a zinc-copper couple yields the cyclopropane ring .

  • Transition Metal Catalysis: Rhodium or palladium catalysts enable cyclopropanation of alkenes using diazo compounds .

Sulfonylation at N8

Sulfonylation of the bridgehead nitrogen employs 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . The reaction typically proceeds at room temperature, with the sulfonyl group selectively attacking the less hindered nitrogen lone pair .

While experimental data for the specific compound are unavailable, analogous 8-azabicyclo[3.2.1]octane derivatives provide reference benchmarks:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Bicyclic protons: δ 1.2–3.0 ppm (complex multiplet, bridgehead and bridge protons) .

    • Cyclopropylidene protons: δ 1.8–2.5 ppm (AB quartet, J = 8–10 Hz) .

    • Aromatic protons (sulfonyl): δ 7.2–7.8 ppm (doublet, J = 8.5 Hz) .

  • ¹³C NMR:

    • Cyclopropylidene carbons: δ 15–25 ppm .

    • Sulfonyl aromatic carbons: δ 110–160 ppm .

Mass Spectrometry

  • ESI-MS: Predicted m/z 319.42 [M+H]⁺.

  • Fragmentation patterns expected to include loss of the sulfonyl group (Δm/z = -155) and cyclopropane ring opening .

TargetPotential EffectStructural Basis
Sigma-1 ReceptorAntipsychotic/neuroprotectiveSulfonamide-aromatic interaction
ATR KinaseChemosensitization in combination therapies Bicyclic core mimicking ATP analogs
Monoamine OxidaseAntidepressantTropane-like inhibition

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